(4-Chloro-3-fluorophenyl)glyoxylic acid
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Overview
Description
(4-Chloro-3-fluorophenyl)glyoxylic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, along with a glyoxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-fluorophenyl)glyoxylic acid typically involves the introduction of the chloro and fluoro substituents onto a phenyl ring, followed by the formation of the glyoxylic acid moiety. One common method involves the use of 4-chloro-3-fluorobenzene as a starting material, which undergoes a series of reactions including halogenation and oxidation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using appropriate catalysts and reagents to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-fluorophenyl)glyoxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the glyoxylic acid moiety to other functional groups.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-3-fluorophenyl)glyoxylic acid is used as an intermediate in the synthesis of various organic compounds
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine
In the pharmaceutical industry, this compound can be used in the development of new drugs. Its structural features may contribute to the design of molecules with improved efficacy and selectivity.
Industry
The compound is also valuable in materials science, where it can be used to modify the properties of polymers and other materials. Its incorporation into polymer chains can enhance thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluorophenyl)glyoxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity, while the glyoxylic acid moiety may participate in catalytic or inhibitory processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-fluorophenyl)acetic acid
- (4-Chloro-3-fluorophenyl)propionic acid
- (4-Chloro-3-fluorophenyl)benzoic acid
Uniqueness
Compared to similar compounds, (4-Chloro-3-fluorophenyl)glyoxylic acid is unique due to the presence of the glyoxylic acid moiety, which imparts distinct chemical reactivity and potential applications. The combination of chloro and fluoro substituents also enhances its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFO3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCUCLHYVJFRSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(=O)O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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